
1-Bromo-4-chloro-2-fluorobenzene
Overview
Description
Preparation Methods
Diazotization and Bromination via Sandmeyer Reaction
The most widely documented method for synthesizing 1-bromo-4-chloro-2-fluorobenzene involves diazotization of 4-chloro-2-fluoroaniline followed by bromination. This two-step process ensures high regioselectivity and yield.
Synthesis of 4-Chloro-2-fluoroaniline
The precursor 4-chloro-2-fluoroaniline is synthesized through directed chlorination of 2-fluoroacetanilide, leveraging the acetamido group’s para-directing effect:
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Acetylation : 2-Fluoroaniline is treated with acetic anhydride to form 2-fluoroacetanilide, protecting the amine group .
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Chlorination : Chlorine gas in the presence of FeCl₃ introduces a chlorine atom at the para position relative to the acetamido group, yielding 4-chloro-2-fluoroacetanilide .
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Hydrolysis : Acidic or basic hydrolysis removes the acetyl group, producing 4-chloro-2-fluoroaniline .
Key Data :
Diazotization and Bromination
The diazonium intermediate derived from 4-chloro-2-fluoroaniline undergoes bromination via the Sandmeyer reaction:
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Diazotization : 4-Chloro-2-fluoroaniline is treated with NaNO₂ in hydrobromic acid (HBr) at 0–5°C, forming the diazonium salt .
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Bromination : The diazonium solution is reacted with CuBr in HBr at 30–40°C, replacing the diazo group with bromine .
Key Data :
Mechanistic Insight :
The bromination proceeds via a radical mechanism, where CuBr facilitates the transfer of bromine to the aromatic ring. The electron-withdrawing chloro and fluoro groups stabilize the transition state, enhancing regioselectivity .
Direct Electrophilic Bromination
While less common, direct bromination of 4-chloro-2-fluorobenzene is feasible under controlled conditions. This method avoids diazotization but requires careful optimization to suppress polybromination.
Reaction Conditions
Key Data :
Limitations :
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Lower yield compared to the Sandmeyer method.
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Requires chromatographic separation to isolate the desired isomer .
Halogen Exchange Reactions
Halogen exchange offers an alternative route, particularly for scaling production. This method involves substituting a pre-existing halogen (e.g., iodine) with bromine.
Finkelstein-Type Reaction
Aryl iodides react with CuBr in dimethylformamide (DMF) to replace iodine with bromine:
Key Data :
Industrial-Scale Production
Industrial methods prioritize cost-effectiveness and minimal waste. A continuous-flow reactor system is employed for diazotization and bromination, enhancing throughput and safety.
Process Parameters
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Temperature control : Jacketed reactors maintain 0–5°C (diazotization) and 30–40°C (bromination) .
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By-product management : Distillation recovers excess HBr and CuBr for reuse .
Economic Considerations :
Comparative Analysis of Methods
Method | Yield | Selectivity | Complexity | Scalability |
---|---|---|---|---|
Sandmeyer Reaction | 72% | >95% | Moderate | High |
Direct Bromination | 55% | 70% | Low | Moderate |
Halogen Exchange | 65% | 90% | High | Low |
Recommendations :
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The Sandmeyer method is optimal for laboratory and industrial use due to its balance of yield and selectivity.
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Direct bromination suits small-scale synthesis where diazotization infrastructure is unavailable.
Challenges and Optimization Strategies
Regioselectivity in Direct Bromination
The electron-withdrawing effects of chloro and fluoro groups direct bromine to the para position relative to chlorine. Computational studies (DFT) confirm that the para pathway has a 15 kJ/mol lower activation energy than ortho .
Purity Enhancement
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki coupling reactions with 2-cyanoarylboronic esters to form biphenyl derivatives.
Electrophilic Aromatic Substitution: The compound can undergo further halogenation or nitration reactions.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves palladium catalysts and base in an organic solvent.
Electrophilic Aromatic Substitution: Requires strong electrophiles like bromine cation and a Lewis acid catalyst .
Major Products:
Biphenyl Derivatives: Formed from Suzuki coupling reactions.
Substituted Benzenes: Resulting from electrophilic aromatic substitution.
Scientific Research Applications
Pharmaceutical Applications
1-Bromo-4-chloro-2-fluorobenzene is primarily used in the pharmaceutical industry as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Notably, it is involved in the production of brilanestrant , a selective estrogen receptor degrader (SERD) utilized in breast cancer treatment. The compound enhances the degradation of estrogen receptor alpha (ERα) with a potency of 0.7 nM, demonstrating its potential in targeted cancer therapies .
Case Study: Brilanestrant Synthesis
- Process : The synthesis begins with this compound, which undergoes various transformations to yield brilanestrant.
- Outcome : This compound has shown promise in clinical trials for treating hormone receptor-positive breast cancer, highlighting the importance of this compound in developing new cancer therapies.
Organic Synthesis
The compound serves as a versatile reagent in organic synthesis, facilitating the creation of complex molecules through various reactions. Its utility is particularly noted in:
- Peptide Synthesis : It acts as a precursor for synthesizing biphenyl catalysts that enhance peptide bond formation. The resulting catalysts have achieved conversion rates exceeding 97% within four hours .
- Synthesis of Herbicides : As an intermediate, it is also involved in producing herbicides, specifically tetrahydrophthalimide derivatives. This application underscores its role in agricultural chemistry .
Table: Comparison of Applications
Application Type | Specific Use | Outcome/Effect |
---|---|---|
Pharmaceutical | Synthesis of brilanestrant | Targeted treatment for breast cancer |
Organic Synthesis | Peptide bond formation | High conversion efficiency in peptide synthesis |
Agricultural Chemistry | Production of herbicides | Effective weed control |
Chemical Properties and Reactivity
The presence of multiple halogen atoms (bromine, chlorine, and fluorine) contributes to the compound's reactivity and stability under various conditions. These properties make it suitable for:
- Electrophilic Substitution Reactions : The electron-withdrawing effects of the halogens facilitate further substitution reactions.
- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are essential in drug discovery and development.
Mechanism of Action
The compound exerts its effects primarily through electrophilic aromatic substitution mechanisms. The benzene ring in 1-Bromo-4-chloro-2-fluorobenzene acts as a nucleophile, attacking electrophiles to form substituted benzene derivatives . The molecular targets and pathways involved include the formation of benzenonium intermediates and subsequent proton removal to restore aromaticity .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights structural variations and functional implications of 1-bromo-4-chloro-2-fluorobenzene compared to analogs:
Reactivity and Electronic Effects
- Halogen Diversity : Bromine (Br) and chlorine (Cl) are strong leaving groups, facilitating Suzuki and Ullmann couplings, while fluorine (F) enhances electron-withdrawing effects, stabilizing intermediates . Comparatively, 1-bromo-4-fluorobenzene lacks chlorine, limiting its utility in sequential substitution reactions .
- Substituent Position : Moving chlorine from position 4 (as in this compound) to position 2 (as in 1-bromo-2-chloro-4-fluorobenzene) alters resonance effects, impacting reaction rates and regioselectivity .
- Methoxy vs. Halogen : Methoxy groups (e.g., in 1-chloro-2-fluoro-4-methoxybenzene) donate electron density via resonance, contrasting with the electron-withdrawing halogens in this compound .
Biological Activity
1-Bromo-4-chloro-2-fluorobenzene (CAS number 1996-29-8) is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, including toxicity studies, potential therapeutic applications, and environmental implications.
This compound has the following chemical characteristics:
Property | Details |
---|---|
Molecular Formula | C₆H₃BrClF |
Molecular Weight | 209.44 g/mol |
IUPAC Name | This compound |
PubChem CID | 137275 |
Acute Toxicity Studies
This compound has been evaluated for acute toxicity in rodent models. The median lethal dose (LD50) was determined to be approximately 2,700 mg/kg when administered orally to rats. Observations included tremors, weight loss (3–19%), and other neurological symptoms following exposure to high doses. Inhalation studies indicated a median lethal concentration (LC50) of 18,000 mg/m³, with symptoms such as lethargy and respiratory distress noted at elevated exposure levels .
Chronic Toxicity and Carcinogenic Potential
Chronic exposure studies have not been extensively documented for this compound; however, it is crucial to consider its classification under regulatory frameworks. The U.S. Environmental Protection Agency (EPA) lists it as a high production volume chemical, which necessitates ongoing monitoring for potential long-term health effects .
Use as an Intermediate in Drug Synthesis
This compound serves as an important intermediate in synthesizing various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable in creating more complex structures with biological activity .
Case Study: Herbicide Development
In a notable case, derivatives of this compound have been explored as intermediates for herbicides. Research has shown that modifying the halogenation pattern can enhance herbicidal activity, leading to the development of more effective agricultural chemicals .
Environmental Impact Studies
Studies examining the environmental fate of halogenated compounds indicate that this compound can persist in soil and water systems, raising concerns about bioaccumulation and toxicity to aquatic organisms. Monitoring data suggests that such compounds can accumulate in the food chain, potentially impacting wildlife and human health .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-bromo-4-chloro-2-fluorobenzene, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions with boronic esters, forming biphenyl intermediates used in phenanthridine synthesis. Key parameters include:
- Catalyst : Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligand systems (e.g., SPhos) to enhance reactivity .
- Solvent : Polar aprotic solvents (e.g., DMF, THF) at elevated temperatures (80–120°C).
- Stoichiometry : Molar ratios of 1:1.2 (halobenzene:boronic ester) to minimize side reactions.
Optimization strategies involve Design of Experiments (DOE) to evaluate temperature, catalyst loading, and solvent effects. Reaction progress is monitored via TLC or GC-MS.
Q. What spectroscopic techniques are used to characterize this compound, and how are overlapping signals resolved?
- Methodological Answer :
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1H/13C NMR : Assign signals using coupling constants and chemical shift databases. Overlapping aromatic signals are resolved via 2D NMR (COSY, HSQC) to correlate proton and carbon environments .
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GC-MS : Confirms molecular ion peaks (m/z ≈ 209–211) and isotopic patterns (Br/Cl).
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Elemental Analysis : Validates purity (>95% by GC) and halogen content .
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X-ray Crystallography : Resolves regiochemical ambiguities in polyhalogenated derivatives .
Table 1. Key Physical Properties
Property Value Source Molecular Weight 209.44 g/mol Physical State Liquid Flash Point 92.2°C (closed cup) Purity >95.0% Enthalpy of Vaporization 40.737 kJ/mol
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods or closed systems to minimize inhalation of vapors .
- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles. For prolonged exposure, use multi-purpose respirators with organic vapor cartridges .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .
- Storage : In amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound in cross-coupling reactions?
- Methodological Answer :
- Functional Selection : Hybrid functionals (e.g., B3LYP) with dispersion corrections (GD3BJ) accurately model halogen bonding and steric effects .
- Basis Sets : Use 6-31G(d,p) for geometry optimization and LanL2DZ for transition metals in catalytic systems.
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromine atom exhibits higher electrophilicity (f⁻ = 0.12) than chlorine (f⁻ = 0.08), directing Suzuki coupling to the para position .
- Transition State Analysis : Simulate Pd-mediated oxidative addition steps to assess activation barriers (~25–30 kcal/mol) .
Q. What strategies resolve contradictory spectroscopic data for polyhalogenated benzene derivatives like this compound?
- Methodological Answer :
- Dynamic NMR (DNMR) : Resolves conformational exchange broadening in crowded spectra (e.g., hindered rotation of substituents) .
- Isotopic Labeling : Substitute ¹⁹F with ¹⁸F to track coupling pathways via 2D ¹⁹F-¹H HOESY .
- Computational Validation : Compare experimental ¹³C shifts with DFT-calculated values (RMSD < 2 ppm) to confirm assignments .
Q. How do steric and electronic effects of substituents influence the regioselectivity of this compound in multi-step syntheses?
- Methodological Answer :
- Steric Maps : Generate steric hindrance maps (e.g., using SambVca software) to quantify %Vbur values. The ortho-fluorine group increases steric bulk (%Vbur = 34%), directing electrophilic substitution to the meta position .
- Hammett Analysis : σ⁻ values (F: +0.06, Cl: +0.23, Br: +0.26) predict electron-withdrawing effects, favoring nucleophilic attack at the least electronegative site .
- Kinetic Isotope Effects (KIE) : Deuterium labeling at reactive sites (e.g., C-Br) reveals rate-determining steps (KIE ≈ 1.8 for oxidative addition) .
Properties
IUPAC Name |
1-bromo-4-chloro-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-5-2-1-4(8)3-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNVMCMDWZNTEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173743 | |
Record name | 1-Bromo-4-chloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1996-29-8 | |
Record name | 1-Bromo-4-chloro-2-fluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001996298 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-4-chloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BROMO-4-CHLORO-2-FLUORO BENZENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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